molecular formula C13H9ClO2S B12361480 (2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid

(2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid

Katalognummer: B12361480
Molekulargewicht: 264.73 g/mol
InChI-Schlüssel: PZSZVSZONHQZQF-FLIBITNWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid is an organic compound that belongs to the class of acrylic acids It is characterized by the presence of a chlorophenyl group and a thienyl group attached to an acrylic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid typically involves the condensation of 3-chlorobenzaldehyde with thiophene-2-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and distillation are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

(2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2E)-3-(3-chlorophenyl)-2-thien-2-ylacrylic acid is unique due to the presence of both a chlorophenyl group and a thienyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C13H9ClO2S

Molekulargewicht

264.73 g/mol

IUPAC-Name

(E)-3-(3-chlorophenyl)-2-thiophen-2-ylprop-2-enoic acid

InChI

InChI=1S/C13H9ClO2S/c14-10-4-1-3-9(7-10)8-11(13(15)16)12-5-2-6-17-12/h1-8H,(H,15,16)/b11-8-

InChI-Schlüssel

PZSZVSZONHQZQF-FLIBITNWSA-N

Isomerische SMILES

C1=CC(=CC(=C1)Cl)/C=C(/C2=CC=CS2)\C(=O)O

Kanonische SMILES

C1=CC(=CC(=C1)Cl)C=C(C2=CC=CS2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.